3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Description
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C23H22N2O3S/c1-14-12-22(2,3)25-20-17(14)6-5-7-18(20)23(21(25)27)24(19(26)13-29-23)15-8-10-16(28-4)11-9-15/h5-12H,13H2,1-4H3 |
InChI Key |
VFCLHRQOXCAHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common approach is the cyclization of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate thiazolidine derivatives . The reaction conditions typically involve the use of catalysts such as aluminum trichloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrazine hydrate in aqueous medium.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A precursor in the synthesis of the target compound.
Thiazolidine derivatives: Structurally similar compounds with potential biological activities.
Uniqueness
What sets 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development .
Biological Activity
The compound 3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity based on existing literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The spiro structure contributes to its unique pharmacophoric characteristics.
Key Synthetic Pathways
- Cyclization Reactions: The formation of the pyrroloquinoline structure is often achieved through cyclization reactions involving appropriate precursors such as substituted anilines and isothiocyanates.
- Functionalization: The introduction of the methoxyphenyl group enhances solubility and bioactivity.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some studies suggest that spiro compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study evaluated the antimicrobial effects of related spiro compounds against Gram-positive and Gram-negative bacteria. Results indicated significant growth inhibition at specific concentrations.
- Table 1: Antimicrobial Activity Data
Compound Bacterial Strain Inhibition Zone (mm) 3'-(4-methoxyphenyl)-... E. coli 15 3'-(4-methoxyphenyl)-... S. aureus 18 3'-(4-methoxyphenyl)-... P. aeruginosa 12 -
Anticancer Studies:
- A series of experiments assessed the cytotoxicity of this compound on various cancer cell lines including breast and lung cancer cells. The results demonstrated dose-dependent cytotoxic effects.
- Table 2: Cytotoxicity Assay Results
Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 8 HeLa (Cervical) 12
The biological activity is hypothesized to result from:
- Inhibition of Enzymatic Pathways: The compound may act by inhibiting specific enzymes involved in cellular processes.
- Induction of Oxidative Stress: It could promote oxidative stress in target cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
